4,4'-Methylenebis(cyclohexyl N-phenylcarbamate)
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Overview
Description
4,4’-Methylenebis(cyclohexyl N-phenylcarbamate) is a chemical compound with the molecular formula C27H34N2O4 and a molecular weight of 450.583 g/mol . This compound is known for its unique structure, which includes two cyclohexyl groups connected by a methylene bridge and bonded to N-phenylcarbamate groups. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Methylenebis(cyclohexyl N-phenylcarbamate) typically involves the reaction of cyclohexylamine with phenyl isocyanate in the presence of a methylene bridge-forming agent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The reaction conditions are optimized to achieve maximum efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 4,4’-Methylenebis(cyclohexyl N-phenylcarbamate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles in the presence of catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamate derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
4,4’-Methylenebis(cyclohexyl N-phenylcarbamate) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Mechanism of Action
The mechanism by which 4,4’-Methylenebis(cyclohexyl N-phenylcarbamate) exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- 4,4’-Methylenebis(isopropyl N-phenylcarbamate)
- 4,4’-Methylenebis(allyl N-phenylcarbamate)
- 4,4’-Methylenebis(butyl N-phenylcarbamate)
Comparison: 4,4’-Methylenebis(cyclohexyl N-phenylcarbamate) is unique due to its cyclohexyl groups, which impart distinct steric and electronic properties compared to other similar compounds. This uniqueness makes it particularly valuable in specific applications where these properties are advantageous .
Properties
CAS No. |
76788-43-7 |
---|---|
Molecular Formula |
C27H34N2O4 |
Molecular Weight |
450.6 g/mol |
IUPAC Name |
cyclohexyl N-[4-[[4-(cyclohexyloxycarbonylamino)phenyl]methyl]phenyl]carbamate |
InChI |
InChI=1S/C27H34N2O4/c30-26(32-24-7-3-1-4-8-24)28-22-15-11-20(12-16-22)19-21-13-17-23(18-14-21)29-27(31)33-25-9-5-2-6-10-25/h11-18,24-25H,1-10,19H2,(H,28,30)(H,29,31) |
InChI Key |
LIMGWHSDVWULRD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)OC4CCCCC4 |
Origin of Product |
United States |
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